Technical Guide: Methyl 3-bromo-4-fluoro-2-methylbenzoate
Technical Guide: Methyl 3-bromo-4-fluoro-2-methylbenzoate
The following technical guide details the chemical architecture, synthesis, and application of Methyl 3-bromo-4-fluoro-2-methylbenzoate , a specialized intermediate in medicinal chemistry.
CAS: 1380305-66-7 | Formula: C₉H₈BrFO₂ | M.W.: 247.06 g/mol [1][2]
Executive Summary & Scaffold Analysis
Methyl 3-bromo-4-fluoro-2-methylbenzoate is a trisubstituted benzene scaffold primarily utilized as a regioselective building block in the synthesis of small-molecule pharmaceuticals, particularly kinase inhibitors and protein degraders (PROTACs).
Its value lies in its "Crowded Core" architecture :
-
C1 (Ester): A masking group for carboxylic acids, allowing lipophilicity during early synthesis steps and serving as a latent anchor for heterocycle formation (e.g., benzimidazoles, quinazolinones).
-
C2 (Methyl): Provides steric bulk that can lock the conformation of downstream biaryl systems (atropisomerism control) and block metabolic oxidation at the ortho-position.
-
C3 (Bromine): A sterically hindered handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Its position between the methyl and fluoro groups makes it chemically distinct but challenging to access.
-
C4 (Fluorine): Modulates pKa and metabolic stability, while also serving as a potential site for nucleophilic aromatic substitution (
) if the ring is sufficiently electron-deficient.
Chemical Properties & Characterization
| Property | Value/Description |
| Appearance | White to off-white crystalline solid or viscous oil |
| Boiling Point | ~280–290°C (Predicted) |
| Density | ~1.5 g/cm³ |
| LogP | ~2.9 (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Flash Point | >110°C |
Spectroscopic Signature (Expected):
-
¹H NMR (CDCl₃): Distinct singlet for ester methyl (~3.9 ppm), singlet for aryl methyl (~2.6 ppm). The aromatic region will show two doublets (or a multiplet system) corresponding to the C5 and C6 protons, showing ortho-coupling (~8 Hz) and H-F coupling.
-
¹⁹F NMR: Single peak around -100 to -120 ppm, split by adjacent protons.
Synthetic Pathways & Manufacturing
Accessing the 3-bromo-4-fluoro-2-methyl core is non-trivial due to the directing effects of the existing substituents. Direct bromination of 4-fluoro-2-methylbenzoate often yields the thermodynamically favored C5-bromo isomer due to steric crowding at C3.
Route A: Directed Ortho-Lithiation (High Precision)
For research-grade purity, a directed metalation strategy is preferred to overcome steric hindrance.
-
Precursor: 4-Fluoro-2-methylbenzoic acid.[2]
-
Protection: Conversion to an oxazoline or amide to direct lithiation.
-
Lithiation: Treatment with s-BuLi or LDA at -78°C. The directing group and the fluorine atom synergistically direct lithiation to the C3 position.
-
Quench: Addition of a bromine source (
or NBS). -
Esterification: Hydrolysis and methylation.
Route B: Sandmeyer Approach (Industrial Scalability)
This route avoids cryogenic conditions and uses robust aniline chemistry.
-
Nitration: Nitration of 4-fluoro-2-methylbenzoic acid yields the 3-nitro isomer (ortho to F, meta to COOH).
-
Reduction:
or catalytic hydrogenation to the aniline. -
Bromination (Sandmeyer): Diazotization (
) followed by . -
Esterification: Fischer esterification with MeOH/
.
Detailed Protocol: Esterification of the Acid Intermediate
Use this protocol if starting from the carboxylic acid precursor (3-bromo-4-fluoro-2-methylbenzoic acid).
Reagents:
-
Precursor Acid (1.0 eq)
-
Methanol (Solvent/Reactant, 10-20 volumes)
-
Thionyl Chloride (
, 1.5 eq) or Sulfuric Acid (Catalytic)
Procedure:
-
Setup: Charge a dry round-bottom flask with the carboxylic acid and anhydrous methanol under
atmosphere. -
Activation: Cool to 0°C. Add
dropwise over 30 minutes. (Caution: Exothermic, gas evolution). -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH.
-
Neutralization: Dissolve residue in EtOAc and wash with saturated
(2x) and brine (1x). -
Isolation: Dry over
, filter, and concentrate. Purify via silica gel chromatography if necessary (Gradient: 0-10% EtOAc in Hexanes).
Functionalization & Reactivity Profile
The molecule's reactivity is defined by the orthogonal reactivity of its three functional handles.
Reactivity Map (Graphviz)
The following diagram illustrates the primary transformation pathways for CAS 1380305-66-7.
Figure 1: Functional group transformation map highlighting the orthogonality of the Br, F, and Ester handles.
Key Reaction: Suzuki-Miyaura Coupling
Due to the steric hindrance of the ortho-methyl group, standard conditions often fail.
-
Optimized Catalyst: Use highly active systems like
or Buchwald precatalysts (e.g., XPhos Pd G2) to facilitate oxidative addition at the crowded C3 position. -
Base Selection:
is often superior to carbonates in sterically demanding couplings. -
Solvent: Dioxane/Water (4:1) at 90–100°C.
Applications in Drug Discovery
This scaffold is frequently observed in the patent literature for:
-
Kinase Inhibitors: The 2-methyl-3-substituted motif mimics the hinge-binding region of many ATP-competitive inhibitors. The fluorine atom can interact with backbone amides or protect the ring from metabolic epoxidation.
-
mTORC Inhibitors: Analogs (e.g., dimethyl variants) have been cited in the synthesis of mTOR complex inhibitors, where the benzoate serves as the core linker between the hinge binder and the solvent-exposed tail.
-
Isoquinoline Synthesis: The ester and the adjacent bromine allow for cyclization reactions (e.g., Sonogashira coupling followed by cyclization) to form isoquinolines or isocoumarins.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas (
or Ar) to prevent hydrolysis.
References
-
PubChem. "Methyl 4-bromo-2-fluoro-3-methylbenzoate (Isomer Comparison)." National Library of Medicine. [Link]
- Google Patents. "Method for producing 3-bromo-4-fluoro-benzoic acid (US4393232A).
